molecular formula C27H32N4O2S B2791011 N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1243076-49-4

N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2791011
M. Wt: 476.64
InChI Key: TWCHCCHDGNPMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain several functional groups, including a carboxamide, a piperidine ring, a dihydrothienopyrimidinone, and a cyclohexene ring. These groups could confer a variety of chemical properties to the molecule, depending on their exact arrangement and the presence of any additional substituents.





  • Synthesis Analysis

    Without specific information, it’s hard to comment on the synthesis of this compound. However, it likely involves several steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the construction of the dihydrothienopyrimidinone system.





  • Molecular Structure Analysis

    The molecule likely has a complex 3D structure due to the presence of the cyclic systems. The exact structure would depend on the stereochemistry at any chiral centers in the molecule.





  • Chemical Reactions Analysis

    Again, without specific information, it’s hard to predict the reactivity of this compound. The presence of the carboxamide group could make it a potential nucleophile or electrophile, depending on the conditions.





  • Physical And Chemical Properties Analysis

    The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include its size, shape, functional groups, and stereochemistry.




  • Safety And Hazards

    Without specific information on this compound, it’s impossible to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it.




  • Future Directions

    The potential applications and future directions for this compound would depend on its biological activity, if any. It could potentially be a candidate for drug development if it shows promising activity in preclinical studies.




    I hope this general information is helpful. For a more detailed analysis, I would recommend consulting a chemist or a database of chemical information. Please note that this analysis is based on the structure of the compound and does not take into account any specific information about its synthesis, properties, or use.


    properties

    IUPAC Name

    N-[2-(cyclohexen-1-yl)ethyl]-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H32N4O2S/c1-18-8-5-6-12-21(18)22-17-34-24-23(22)29-27(30-26(24)33)31-15-7-11-20(16-31)25(32)28-14-13-19-9-3-2-4-10-19/h5-6,8-9,12,17,20H,2-4,7,10-11,13-16H2,1H3,(H,28,32)(H,29,30,33)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TWCHCCHDGNPMHW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCCC5=CCCCC5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H32N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    476.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

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